molecular formula C11H16ClNO4 B1435914 Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride CAS No. 2060031-54-9

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride

Cat. No. B1435914
CAS RN: 2060031-54-9
M. Wt: 261.7 g/mol
InChI Key: GTFXSDRIFGSZGU-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride” is a compound with the CAS Number: 2060031-54-9 . It has a molecular weight of 261.71 and its molecular formula is C11H16ClNO4 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO4.ClH/c1-14-5-6-16-10-7-8 (11 (13)15-2)3-4-9 (10)12;/h3-4,7H,5-6,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride has been utilized in various organic synthesis processes. For instance, it played a role in the synthesis of 2-amino isoflavones, contributing to the development of compounds with potential hypoxia resistance effects in mice (Li & Ji, 1987). Additionally, it was involved in the cyclization process to produce specific anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used (Ukrainets et al., 2014).

Biological Evaluation and Antimicrobial Activity

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride derivatives have shown significant biological activity. For example, certain derivatives exhibited higher activity against M. avium subsp. paratuberculosis and M. intracellulare compared to standard antimycobacterials (Tengler et al., 2013). Similarly, novel 2-chloro-8-methoxy-3-aryl-[1,3] benzoxazine derivatives synthesized using this compound as a precursor displayed notable antibacterial activity against both gram-negative and gram-positive bacteria (Shakir et al., 2020).

Potential in Beta-Adrenolytic Activity

Studies on derivatives of methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride have indicated potential beta-adrenolytic activity. These studies focused on physico-chemical properties such as lipophilicity, surface activity, and adsorbability, which are crucial for understanding the structure-activity relationship in drug development (Stankovicová et al., 2014).

Photophysical and Photochemical Properties

The compound has also been a subject of research in photophysical and photochemical studies. For example, derivatives of this compound were analyzed for their UV light absorption and fluorescence properties, indicating potential applications in fluorescent materials and bioimaging (Chang et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

methyl 4-amino-3-(2-methoxyethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-14-5-6-16-10-7-8(11(13)15-2)3-4-9(10)12;/h3-4,7H,5-6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFXSDRIFGSZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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